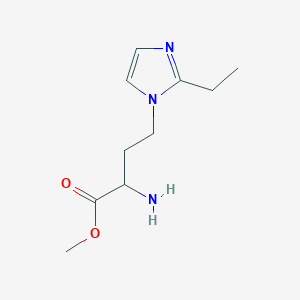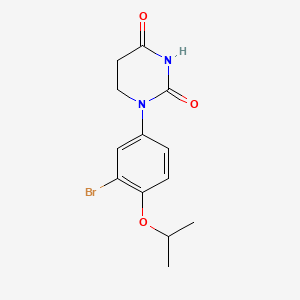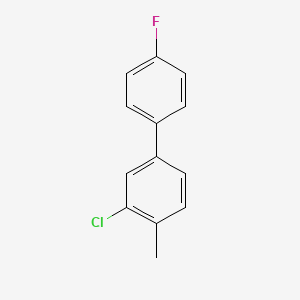![molecular formula C15H30N2O2 B13495496 tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)
tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the tert-butyl and carbamate groups. One common method involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction can produce an amine .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a protecting group for amines during multi-step synthetic processes .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or receptor ligands .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be a candidate for drug development targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl piperidin-4-ylcarbamate
Uniqueness
tert-Butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is unique due to its specific substitution pattern on the piperidine ring and the presence of both tert-butyl and carbamate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C15H30N2O2 |
|---|---|
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
tert-butyl N-(2-methyl-4-piperidin-2-ylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H30N2O2/c1-14(2,3)19-13(18)17-15(4,5)10-9-12-8-6-7-11-16-12/h12,16H,6-11H2,1-5H3,(H,17,18) |
Clé InChI |
FKCRRKKQEMLZEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)CCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)


![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)







![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
